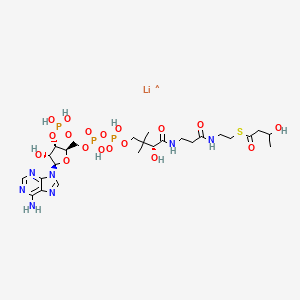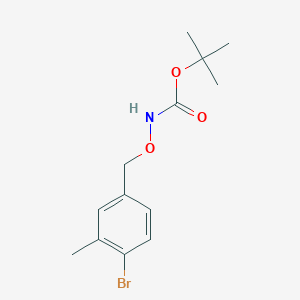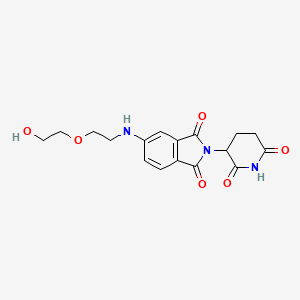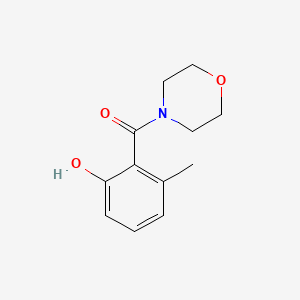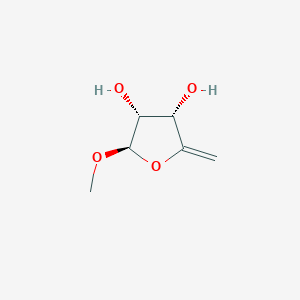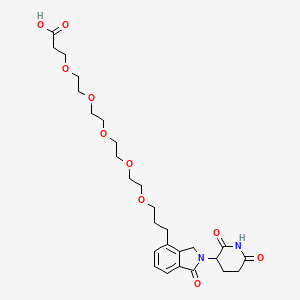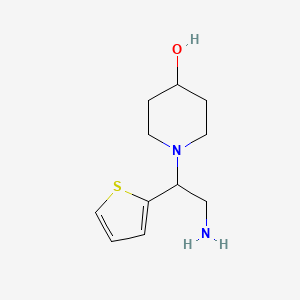
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is a compound that features a piperidine ring substituted with an amino-thiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both the piperidine and thiophene rings in its structure suggests it may exhibit unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Amination: The amino group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and signal transduction.
Medicine: Due to its structural features, it may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is not fully understood. it is likely to interact with various molecular targets, including receptors and enzymes, due to its structural features. The piperidine ring may facilitate binding to certain receptors, while the thiophene moiety could interact with other molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted derivatives.
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives.
Uniqueness
1-(2-Amino-1-thiophen-2-ylethyl)piperidin-4-ol is unique due to the combination of the piperidine and thiophene rings in its structure. This dual-ring system may confer unique biological activities and chemical reactivity compared to other compounds with only one of these rings.
Propiedades
Fórmula molecular |
C11H18N2OS |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
1-(2-amino-1-thiophen-2-ylethyl)piperidin-4-ol |
InChI |
InChI=1S/C11H18N2OS/c12-8-10(11-2-1-7-15-11)13-5-3-9(14)4-6-13/h1-2,7,9-10,14H,3-6,8,12H2 |
Clave InChI |
SGPVZBSDYYPLHC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C(CN)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


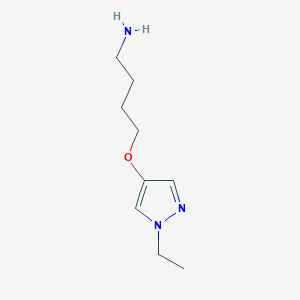

![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B14764277.png)

